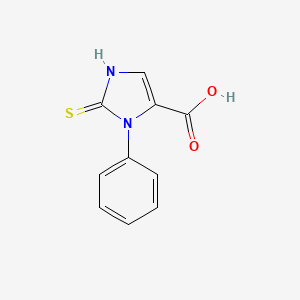

3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Übersicht

Beschreibung

3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic compound that contains an imidazole ring with a phenyl group, a thioxo group, and a carboxylic acid group. This compound is of interest due to its potential biological activities and its role as a building block in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid can be achieved through various methods. One common approach involves the reaction of phenyl isothiocyanate with glycine in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions typically involve heating the mixture to promote cyclization and the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the phenyl group.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Enzyme Interaction and Modulation

One of the primary applications of 3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is its interaction with enzymes. The compound has been shown to influence the activity of various enzymes, including proteases and oxidoreductases. The thioxo group in the compound can bind to the active sites of these enzymes, leading to either inhibition or activation, which can be crucial for regulating metabolic pathways in biological systems.

Cellular Effects

The compound has also demonstrated significant effects on cellular processes. Research indicates that it can modulate key signaling pathways such as the MAPK and PI3K/Akt pathways, which are integral to cell proliferation and apoptosis. This modulation can have implications for cancer research and therapeutic strategies targeting cell growth and survival.

Pharmacological Applications

Potential Therapeutic Uses

Due to its biochemical properties, this compound is being investigated for potential therapeutic uses. Its ability to interact with biological macromolecules suggests that it could serve as a lead compound in drug development for diseases where enzyme modulation is beneficial. For instance, compounds with similar structures have been explored for their anti-inflammatory and anticancer properties .

Drug Delivery Systems

In the context of drug delivery, this compound may be utilized in developing biodegradable implants or controlled release systems. Its chemical structure allows for modifications that could enhance solubility and bioavailability of therapeutic agents when incorporated into polymer matrices . This application is particularly relevant in the field of regenerative medicine, where sustained release of growth factors or drugs is essential.

Synthetic Applications

Synthetic Routes and Production Methods

The synthesis of this compound can be achieved through various methods. A common synthetic route involves reacting phenyl isothiocyanate with glycine under basic conditions to form the imidazole ring. The reaction conditions typically require heating to promote cyclization and product formation .

In industrial settings, continuous flow reactors are employed to optimize yield and purity during production. Techniques such as recrystallization and chromatography are used for purification purposes.

Chemical Reactivity

Reactivity Profiles

The compound exhibits various chemical reactivities that can be exploited in synthetic chemistry:

- Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

- Reduction: The carboxylic acid group can be reduced to an alcohol.

- Substitution Reactions: The phenyl group may undergo electrophilic aromatic substitution reactions under suitable conditions.

Wirkmechanismus

The mechanism of action of 3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with various molecular targets. The thioxo group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. Additionally, the compound may interact with DNA, leading to the inhibition of DNA synthesis and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid: Lacks the phenyl group.

3-phenyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid: Contains an oxo group instead of a thioxo group.

3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-5-carboxylic acid: Carboxylic acid group is at a different position.

Uniqueness

3-phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is unique due to the presence of both a thioxo group and a phenyl group, which contribute to its distinct chemical reactivity and potential biological activities .

Biologische Aktivität

3-Phenyl-2-thioxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. This compound features an imidazole ring with a phenyl group, a thioxo group, and a carboxylic acid group, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 220.25 g/mol

- CAS Number : 99361-29-2

The compound's structure significantly influences its reactivity and biological activity, particularly through the thioxo group, which can interact with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In a study evaluating various derivatives, compounds related to this structure showed significant activity against several bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The mechanism of action is believed to involve inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication .

Anticancer Activity

The compound has been investigated for its potential anticancer effects. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and L363 (multiple myeloma). The observed cytotoxicity was linked to the compound's ability to induce apoptosis and disrupt cell cycle progression. For instance, derivatives of the compound showed IC values in the low micromolar range against these cancer cells, indicating potent activity .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and signaling pathways:

- Enzyme Inhibition : The thioxo group can bind to the active sites of proteases and oxidoreductases, leading to either inhibition or activation of these enzymes.

- Cell Signaling Modulation : The compound has been shown to influence pathways such as MAPK and PI3K/Akt, which are critical in regulating cell growth and survival .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth:

| Compound Derivative | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 0.5 µg/mL |

| Derivative B | E. faecalis | 0.8 µg/mL |

| Derivative C | Streptococcus pyogenes | 1.0 µg/mL |

These findings suggest the potential for developing new antimicrobial agents based on this compound's structure .

Study 2: Anticancer Activity Assessment

In another study focusing on anticancer properties, researchers synthesized several analogs of this compound and evaluated their effects on cancer cell lines:

| Compound Analog | Cancer Cell Line | IC (µM) |

|---|---|---|

| Analog X | HeLa | 4.1 |

| Analog Y | L363 | 5.0 |

| Analog Z | MDA-MB-231 (breast) | 6.0 |

The results highlighted the potential for these compounds as effective anticancer agents due to their ability to induce cell death through apoptosis .

Eigenschaften

IUPAC Name |

3-phenyl-2-sulfanylidene-1H-imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-9(14)8-6-11-10(15)12(8)7-4-2-1-3-5-7/h1-6H,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIZTCTXXDBABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CNC2=S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406979 | |

| Record name | 3-Phenyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99361-29-2 | |

| Record name | 3-Phenyl-2-sulfanylidene-2,3-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.